Methyl 3-(thiophen-2-yl)propiolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O2S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 3-thiophen-2-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3 |
InChI Key |
ISIABEIVNYSSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CS1 |
Origin of Product |
United States |
The Significance of Thiophene Heterocycles As Privileged Scaffolds in Advanced Synthesis
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.comrsc.org Its unique electronic and structural properties make it a "privileged scaffold" in the synthesis of a wide array of functional molecules. rsc.orgnumberanalytics.com Thiophenes are integral components in many natural products and commercially important compounds. derpharmachemica.com
The aromaticity of the thiophene ring, combined with the electron-donating nature of the sulfur atom, influences its reactivity, making it susceptible to a variety of chemical transformations. derpharmachemica.comrsc.org Key synthetic strategies for incorporating thiophene into more complex structures include:
Cross-coupling reactions: Reactions like the Suzuki-Miyaura and Stille couplings are frequently employed to form carbon-carbon bonds between thiophene and other aromatic or heteroaromatic systems. numberanalytics.com
C-H activation: Direct functionalization of the carbon-hydrogen bonds on the thiophene ring provides an efficient route to introduce new substituents. numberanalytics.com
Ring-forming reactions: Thiophene can serve as a starting material for the construction of fused heterocyclic systems. numberanalytics.com
The versatility of thiophene and its derivatives makes them essential building blocks in materials science for the development of conjugated polymers and in medicinal chemistry for the design of new therapeutic agents. derpharmachemica.comrsc.orgnumberanalytics.com
The Role of Propiolate Esters As Strategic Synthetic Intermediates in Organic Transformations
Propiolate esters, such as methyl propiolate and ethyl propiolate, are highly versatile reagents in organic synthesis. nih.govchemicalbook.com These compounds feature an ester group attached to an alkyne, a triple bond between two carbon atoms. This combination of functional groups provides a rich platform for a multitude of chemical reactions. chemicalbook.com
The electrophilic nature of the alkyne in propiolate esters makes them susceptible to attack by nucleophiles. chemicalbook.com This reactivity is harnessed in a variety of important transformations, including:
Michael additions: Nucleophiles can add across the triple bond, a reaction that is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org
Cycloaddition reactions: Propiolate esters readily participate in [3+2] cycloadditions with azides to form triazoles, a class of heterocycles with broad applications. chemicalbook.com
Dimerization and polymerization: Under certain conditions, propiolate esters can react with themselves to form dimers or polymers. chemicalbook.com
The ability to introduce a three-carbon unit with latent functionalities makes propiolate esters invaluable tools for the synthesis of complex molecules, including polysubstituted acrylates and various heterocyclic systems. chemicalbook.com Their utility is further expanded by their role in one-pot, multi-component reactions, which allow for the rapid construction of molecular complexity from simple starting materials. chemicalbook.com
An Overview of Methyl 3 Thiophen 2 Yl Propiolate As a Key Conjugated Building Block for Academic Inquiry
Established Synthetic Pathways for Thiophene-Propiolate Scaffolds
Traditional synthesis of thiophene-propiolate scaffolds relies on robust and well-documented chemical transformations. These methods, including homologation reactions followed by esterification or direct coupling, form the foundation of synthetic strategies for this class of compounds.
Horner-Wadsworth-Emmons Approaches and Related Homologations Utilizing Thiophene-2-carbaldehyde (B41791)
While the Horner-Wadsworth-Emmons (HWE) reaction is renowned for producing alkenes, its principles are related to multi-step homologation reactions that convert aldehydes into alkynes. For the synthesis of a thiophene-substituted alkyne from thiophene-2-carbaldehyde, the Corey-Fuchs reaction is a highly effective two-step method. organic-chemistry.orgjk-sci.com
The process begins with the reaction of thiophene-2-carbaldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.com This step, analogous to a Wittig reaction, yields a 1,1-dibromo-2-(thiophen-2-yl)ethene intermediate. Subsequent treatment of this dibromoalkene with a strong base, such as n-butyllithium, induces dehydrohalogenation to form the terminal alkyne, 2-ethynylthiophene. organic-chemistry.orgrsc.org This alkyne can then be carboxylated and esterified to produce the target molecule.
An alternative one-step homologation is the Seyferth-Gilbert homologation . wikipedia.orgsynarchive.com This reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert an aldehyde directly into a terminal alkyne. youtube.com The Ohira-Bestmann modification of this reaction employs dimethyl (1-diazo-2-oxopropyl)phosphonate under milder basic conditions (e.g., K₂CO₃ in methanol), which is advantageous for substrates sensitive to strong bases. wikipedia.orgyoutube.com
| Reaction Name | Starting Material | Key Reagents | Intermediate | Final Product (before esterification) |
| Corey-Fuchs Reaction | Thiophene-2-carbaldehyde | 1. PPh₃, CBr₄2. n-BuLi | 1,1-dibromo-2-(thiophen-2-yl)ethene | 2-Ethynylthiophene |
| Seyferth-Gilbert Homologation | Thiophene-2-carbaldehyde | Dimethyl (diazomethyl)phosphonate, KOtBu | Vinyl diazo-intermediate | 2-Ethynylthiophene |
| Ohira-Bestmann Modification | Thiophene-2-carbaldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | Vinyl diazo-intermediate | 2-Ethynylthiophene |
Esterification Routes from Thiophene-Substituted Propiolic Acids
Once 3-(thiophen-2-yl)propiolic acid is obtained, either through carboxylation of 2-ethynylthiophene or another route, a standard esterification reaction is performed to yield the final methyl ester. A common and effective method is Fischer esterification , where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
Alternatively, for substrates sensitive to strong acids, milder conditions can be employed. The reaction of the propiolic acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF) can yield the methyl ester. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol in the presence of a base like pyridine (B92270) or triethylamine.
Emerging and Green Synthetic Protocols for Propiolate Derivatives
Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and minimizing environmental impact. These principles have been successfully applied to the synthesis of propiolate derivatives through microwave-assisted techniques and novel catalytic systems.
Microwave-Assisted Synthetic Enhancements for Preparation Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov This technology is particularly effective for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orgrsc.org
| Reaction | Reactants | Catalyst System | Conditions | Key Advantages |
| Microwave-Assisted Sonogashira Coupling | 2-Iodothiophene, Methyl propiolate | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N) | Microwave irradiation, 5-25 min | Rapid reaction, high yields, improved purity. organic-chemistry.org |
Catalyst-Mediated Preparations with Environmental Considerations
The development of "green" catalytic systems aims to replace hazardous reagents and solvents with more environmentally benign alternatives. For the synthesis of thiophene-propiolate structures via Sonogashira coupling, significant progress has been made in creating ligand-free, copper-free, and aqueous-phase catalytic systems. nih.govresearchgate.netresearchgate.net
These green protocols often utilize highly efficient palladium catalysts, sometimes in the form of nanoparticles, that can function under mild, aerobic conditions. researchgate.net The use of sustainable solvents, such as water or bio-derived solvents like N-hydroxyethylpyrrolidone (HEP), in combination with recyclable catalyst systems, drastically reduces the environmental footprint of the synthesis. nih.govdigitellinc.combohrium.com For instance, methodologies have been developed that use palladium acetate (B1210297) in conjunction with a "Water Extract of Banana (WEB)" ash, which serves as a natural, inexpensive base and ligand source, eliminating the need for conventional organic bases and phosphine (B1218219) ligands. researchgate.net Such innovations align with the principles of green chemistry by improving safety, reducing waste, and utilizing renewable resources.
Enantioselective Approaches to Related Thiophene-Containing Scaffolds
While this compound itself is achiral, the thiophene motif is a key component in many chiral molecules with significant applications in pharmaceuticals and materials science. acs.orgacs.org The development of enantioselective methods to synthesize thiophene-containing scaffolds is therefore of high importance.
A state-of-the-art approach involves the use of a chiral transient directing group in palladium-catalyzed C-H activation reactions. acs.org This strategy has been successfully employed for the atroposelective C-H vinylation of biaryl aldehydes, including benzothiophene-derived substrates. In this method, a chiral amino acid temporarily binds to the aldehyde substrate to form a chiral imine. This transient directing group positions the palladium catalyst to functionalize a specific C-H bond with high enantioselectivity. acs.org Although this example produces a vinylated product rather than a propiolate, the underlying principle of using transient chiral auxiliaries to control stereochemistry in the functionalization of thiophene-based systems represents a significant advancement in the synthesis of complex, optically active thiophene derivatives. acs.org
Cycloaddition Reactions in Heterocyclic Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and this compound serves as an excellent partner in these transformations. Its activated alkyne moiety can react with a wide range of dienes, dipoles, and other reactive species to afford a diverse array of heterocyclic structures.
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. This compound, with its electron-withdrawing ester group, acts as a competent dienophile in both conventional and hetero-Diels-Alder reactions.
The reaction of this compound with hetaryl thiochalcones represents a significant application in the synthesis of thiopyran derivatives. Thiochalcones, which are α,β-unsaturated thioketones, can act as heterodienes in hetero-Diels-Alder reactions. researchgate.netnih.gov When reacted with acetylenic dienophiles like this compound, they yield 4H-thiopyrans. uzh.chresearchgate.net These reactions often proceed with high regioselectivity, a crucial aspect for synthetic utility. researchgate.net
For instance, the reaction between various aryl and hetaryl thiochalcones and methyl propiolate has been shown to occur regioselectively, exclusively forming the 3-carboxylate isomers of the resulting 4H-thiopyrans. uzh.chresearchgate.net This regioselectivity is a key advantage, simplifying product purification and characterization. The reactions can be carried out under thermal conditions, often in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) to enhance the reaction rate. uzh.ch Alternatively, microwave irradiation has been employed to significantly reduce reaction times and, in some cases, improve yields. uzh.chresearchgate.net
Aryl and hetaryl thiochalcones react efficiently with 1,4-quinones in THF solution at 60 °C to produce fused 4H-thiopyrans. researchgate.netnih.gov This occurs after the spontaneous dehydrogenation of the initial [4+2] cycloadduct. researchgate.netnih.gov The yields of these isolated products are generally high. researchgate.netnih.gov In the case of 5-chloro-10-hydroxy-1,4-anthraquinone, the thia-Diels-Alder reaction demonstrates complete regioselectivity. researchgate.netnih.gov
The general scheme for this reaction is depicted below:
Scheme 1: Hetero-Diels-Alder reaction of a hetaryl thiochalcone with this compound.
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the thiocarbonyl group of the thiochalcone acts as the heterodiene. The regiochemical outcome is governed by the electronic properties of both the diene and the dienophile. The electron-withdrawing nature of the methoxycarbonyl group on the propiolate directs the addition in a way that places it at the 3-position of the newly formed thiopyran ring.
Table 1: Examples of Hetaryl Thiochalcones Used in Reactions with Acetylenic Dienophiles
| Hetaryl Thiochalcone | Dienophile | Product | Reference |
|---|---|---|---|
| 1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-thione | Methyl propiolate | Methyl 2-phenyl-6-(thiophen-2-yl)-4H-thiopyran-3-carboxylate | uzh.ch |
| 1,3-Di(thiophen-2-yl)prop-2-en-1-thione | Methyl propiolate | Methyl 2,6-di(thiophen-2-yl)-4H-thiopyran-3-carboxylate | uzh.ch |
This table is illustrative and based on the general reactivity described in the cited literature. Specific yields and reaction conditions can be found in the referenced articles.
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of polycyclic systems, as the diene and dienophile are tethered within the same molecule. thieme-connect.demasterorganicchemistry.com This proximity often facilitates the reaction, leading to high efficiency and stereoselectivity. thieme-connect.de A variation of this is the intramolecular dehydro-Diels-Alder (IMDDA) reaction, where an enyne or a diyne system acts as the diene component, reacting with a dienophile to form a cyclic allene (B1206475) intermediate that subsequently isomerizes to a more stable aromatic or partially saturated ring system. thieme-connect.de
While direct examples involving this compound in IMDDA reactions are not extensively documented in the provided search results, the principles of this reaction type are highly relevant to its potential applications. For instance, a molecule containing both a thiophene-2-propiolate moiety and a tethered diene could undergo an IMDA reaction to generate a fused thiophene derivative.
The general concept of an IMDA reaction is illustrated below:
Scheme 2: General representation of an intramolecular Diels-Alder reaction.
In the context of this compound, a hypothetical precursor for an IMDDA reaction could be a molecule where the thiophene ring is part of the diene system, or where a diene is attached to the thiophene ring, and the propiolate acts as the dienophile. The resulting fused systems would be of significant interest in materials science and medicinal chemistry due to the prevalence of fused thiophenes in these fields. rsc.orgmit.edubeilstein-journals.org
The synthesis of thieno[2,3-f]isoindole derivatives through a domino sequence involving an IMDDA reaction of 3-(thienyl)propargylamines with maleic anhydride (B1165640) highlights the utility of this approach for constructing fused thiophene systems. thieme-connect.de This reaction proceeds with high selectivity, yielding the target heterocycles in good yields. thieme-connect.de
[3+2] Dipolar cycloadditions are another class of pericyclic reactions that are instrumental in the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, which in this context is the electron-deficient alkyne of this compound.
Aziridines, upon thermal or photochemical ring-opening, can form azomethine ylides, which are potent 1,3-dipoles. nih.gov These ylides can then react with dipolarophiles like this compound in a [3+2] cycloaddition to furnish pyrrolidine (B122466) or dihydropyrrole derivatives. The regioselectivity of this reaction is a key area of investigation, as it determines the substitution pattern on the resulting heterocyclic ring. beilstein-journals.org
Similarly, pyridazinium ylides can also serve as 1,3-dipoles in reactions with activated alkynes. These reactions provide access to fused pyrazolo[1,2-a]pyridazine systems. The regiochemical outcome is influenced by the substituents on both the ylide and the dipolarophile.
A study on the 1,3-dipolar cycloaddition of bicyclobutanes with pyridinium (B92312) ylides resulted in the formation of azabicyclo[3.1.1]heptanes through a diastereoselective dearomatization of the pyridine ring. chemrxiv.org This highlights the potential for complex scaffold synthesis using ylide cycloadditions.
The reaction of nitropyridines with N-methyl azomethine ylide, generated in situ, leads to the formation of condensed pyrroline (B1223166) derivatives. nih.gov This further demonstrates the utility of azomethine ylides in constructing nitrogen-containing heterocycles.
The reaction of this compound with α-mercapto ketones provides a route to substituted thiophenes. This transformation is not a direct [3+2] cycloaddition in the classical sense but involves a Michael addition followed by an intramolecular cyclization and dehydration, ultimately leading to a five-membered thiophene ring. The choice of catalyst can significantly influence the reaction pathway and yield.
Research has shown that bases such as potassium tert-butoxide can effectively catalyze the reaction between α-mercapto ketones and 3-(substituted-silyl)propiolates to afford 2-(substituted-silyl)thiophene-3-carboxylates in moderate to good yields. researchgate.net A proposed mechanism involves the formation of a thiolate anion, which then attacks the alkyne in a Michael-type addition. Subsequent intramolecular cyclization and elimination of water lead to the thiophene product. researchgate.net The use of a catalyst is crucial, as the reaction may not proceed efficiently without it. researchgate.net
When methyl propiolate was used as a substrate with an α-mercapto ketone, the corresponding thiophene product was obtained, albeit in a low yield of 15%. researchgate.net This suggests that the nature of the substituent on the propiolate plays a significant role in the reaction's efficiency.
The general reaction is as follows:
Scheme 3: Base-catalyzed reaction of an α-mercapto ketone with this compound.
Table 2: Catalyst and Substrate Effects on Thiophene Synthesis
| Propiolate Substrate | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Methyl 3-(trimethylsilyl)propiolate | Potassium tert-butoxide | 2-(Trimethylsilyl)thiophene-3-carboxylate | Good | researchgate.net |
| Phenyl 3-(trimethylsilyl)propiolate | Potassium tert-butoxide | 2-(Trimethylsilyl)thiophene-3-carboxylate | Moderate (60%) | researchgate.net |
This table illustrates the influence of substituents and catalysts on the yield of the thiophene synthesis as described in the cited literature.
In a related study, various inorganic solids were investigated as catalysts for the addition of 2-naphthalenethiol (B184263) to methyl propiolate. researchgate.net Neutral alumina (B75360) was found to be highly effective, achieving a 96% conversion. researchgate.net This highlights the potential for heterogeneous catalysis in related transformations involving this compound.
Radical Cascade Transformations Involving Propiolate Substrates
Photoredox-Catalyzed Functionalizations and Multi-Bond Formations
Photoredox catalysis has become a powerful strategy for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. princeton.edu In the context of propiolate substrates like this compound, this approach enables novel functionalizations and the construction of multiple bonds in a single operation. The core principle involves the generation of radical species under visible-light irradiation, which can then engage with the electron-deficient alkyne of the propiolate.
Research has demonstrated that radicals generated from carboxylic acids, alkyl halides, or other precursors can add to activated alkenes and alkynes. digitellinc.com For instance, tertiary benzylic radicals, generated via photoredox-catalyzed decarboxylation of the corresponding carboxylic acids, readily react with activated alkenes. digitellinc.com Applying this logic to this compound, a radical (R•) generated from a suitable precursor can add across the triple bond. This initial addition would form a vinyl radical intermediate, which can be trapped in various ways to achieve multi-bond formations.
The general mechanism can be outlined as follows:
Photoexcitation: A photocatalyst absorbs visible light and enters an excited state.
Radical Generation: The excited photocatalyst interacts with a radical precursor (e.g., a carboxylic acid or an alkyl halide) via a single-electron transfer (SET) process to generate a carbon-centered radical. princeton.edu
Radical Addition: The generated radical adds to the β-carbon of the this compound, forming a stabilized vinyl radical.
Cascade Termination: This vinyl radical can then participate in subsequent reactions, such as hydrogen atom transfer (HAT), cyclization, or further intermolecular trapping, to yield complex products.
This strategy allows for the introduction of diverse alkyl and aryl groups onto the propiolate backbone, providing access to a wide array of substituted thienyl acrylates.
Organometallic Reactivity and Cross-Coupling Strategies
Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing π-conjugated systems, which are central to the field of organic electronics. amanote.com The thiophene moiety in this compound is an excellent handle for such transformations, enabling the synthesis of extended conjugated molecules with tailored optoelectronic properties. researchgate.net
Several palladium-catalyzed methods can be employed to functionalize the thiophene ring, primarily through C-H activation or by using pre-functionalized thiophenes. researchgate.netcore.ac.uk The most reactive C-H bond on the 2-substituted thiophene ring is typically at the C5 position. Direct arylation at this site with aryl bromides is a common strategy. researchgate.net If other positions are desired, the use of blocking groups, such as an ester that can later be removed, can control the regioselectivity of the arylation. researchgate.net
Below is a table summarizing key palladium-catalyzed reactions applicable to the synthesis of extended conjugated systems from thienyl substrates.
| Reaction Type | Catalyst/Ligand System | Substrates | Description |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Thienyl bromide/boronic acid | Forms a C-C bond between the thiophene ring and an aryl or vinyl group. core.ac.ukmdpi.com |
| Stille Coupling | Pd(PPh₃)₄ | Thienyl bromide/organostannane | Creates a C-C bond, tolerant of many functional groups. core.ac.uk |
| Direct C-H Arylation | Pd(OAc)₂ / Phosphine Ligand | Thiophene / Aryl Halide | Directly couples an aryl group to a C-H bond of the thiophene, often at the C5 position. researchgate.net |
| Decarboxylative Coupling | Pd Catalyst (e.g., Pd[P(t-Bu)₃]₂) | Thiophene carboxylic acid / Aryl Halide | Couples a thiophene to an aryl group via the extrusion of CO₂. core.ac.uk |
These reactions effectively elongate the π-system, linking the this compound core to other aromatic or heteroaromatic units, which is a key step in developing novel organic semiconductor materials. researchgate.net
Stereoselective Transformations via Organometallic Intermediates
Achieving stereocontrol in reactions involving alkynes is a fundamental challenge in organic synthesis. For acetylenic esters like this compound, the addition of organometallic reagents across the triple bond can lead to the formation of stereodefined trisubstituted alkenes. The geometry (E or Z) of the resulting vinyl-metal intermediate is often crucial and can be influenced by the metal, ligands, and reaction conditions.
While specific studies on stereoselective organometallic additions to this compound are not extensively detailed in the provided context, general principles from reactions with similar acetylenic esters are highly relevant. rsc.org For example, the addition of nucleophiles to methyl propiolate can yield isomeric mixtures of addition products, and the stereochemical outcome can often be controlled by adjusting solvent polarity. rsc.org
In organometallic additions, the coordination of the metal to the carbonyl oxygen of the ester group can direct the incoming nucleophile, leading to a specific stereoisomer. For example, carbocupration (addition of an organocuprate) to propiolate esters typically proceeds via a syn-addition mechanism, leading to a specific vinyl-copper intermediate that can be trapped with an electrophile to yield a stereodefined product.
Key factors influencing stereoselectivity include:
The nature of the metal: Different metals (e.g., Cu, Pd, Ni) in the organometallic reagent lead to different coordination geometries and addition mechanisms.
Ligands: Chiral ligands on the metal center can induce facial selectivity, leading to enantiomerically enriched products.
Reaction Temperature: Lower temperatures often enhance stereoselectivity by favoring the kinetically controlled product.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. rsc.org
By carefully selecting these parameters, it is possible to synthesize specific E or Z isomers of functionalized thienyl acrylates, which are valuable precursors for more complex molecules.
Thermal and Pyrolytic Reaction Mechanisms of Acetylenic Esters
The thermal behavior of acetylenic esters, particularly those containing heterocyclic moieties, is of interest for understanding high-temperature chemical processes and potential decomposition pathways. Theoretical studies on the pyrolysis of thiophene and its alkylated derivatives provide a framework for predicting the thermal fate of this compound. nih.govfigshare.com
The pyrolysis of thiophene itself is initiated by hydrogen migrations, with the dominant pathway being a 1,2-H shift. nih.govfigshare.com This leads to ring-opening and fragmentation into smaller molecules like ethyne (B1235809) (C₂H₂) and thioketene (B13734457) (CH₂CS). researchgate.net The presence of substituents, such as a methyl group, does not significantly alter the fundamental pyrolysis mechanism of the thiophene ring. nih.gov
For this compound, several thermal reaction channels can be envisioned:
Decarboxylation/Decarbonylation: The ester group can be a point of initial fragmentation, potentially leading to the loss of CO₂ or other small molecules, a common pathway in the pyrolysis of esters. researchgate.net
Intramolecular Cyclization: The propiolate chain could potentially interact with the thiophene ring or its substituents, leading to cyclized products, although this is often less favored at high pyrolysis temperatures compared to fragmentation.
Thiophene Ring Fragmentation: Following the mechanisms established for thiophene, the heterocyclic ring is expected to undergo H-shifts and C-S bond cleavage, leading to the formation of various sulfur-containing and hydrocarbon fragments. nih.govresearchgate.net
Computational studies using methods like Density Functional Theory (DFT) have been effective in mapping the potential energy surfaces for the pyrolysis of related compounds, revealing that the process is often initiated by unimolecular isomerizations followed by bond-scission events. figshare.comresearchgate.net The pyrolysis of this compound would likely proceed through a complex network of competing reactions, with the ultimate products being small, stable molecules.
Chemo- and Regioselectivity in Complex Reaction Systems
In a multifunctional molecule like this compound, controlling the chemo- and regioselectivity of a reaction is paramount for achieving a desired synthetic outcome. The molecule possesses several reactive sites: the electrophilic alkyne, the C-H bonds of the thiophene ring (notably at the C5 position), and the ester functionality. The choice of catalyst and reaction conditions dictates which site reacts preferentially. mdpi.com
Regioselectivity: The regioselectivity is most pertinent in functionalization reactions of the thiophene ring.
Palladium-Catalyzed C-H Arylation: In the absence of directing or blocking groups, palladium catalysts typically favor arylation at the C5 position of the 2-substituted thiophene ring due to electronic and steric factors. researchgate.net
Directed Reactions: To achieve functionalization at other positions (e.g., C3 or C4), one can employ directing groups that coordinate to the metal catalyst and guide it to a specific C-H bond. Alternatively, using a blocking group at the C5 position can force the reaction to occur at a less favorable site. researchgate.net
Chemoselectivity: Chemoselectivity involves discriminating between the different functional groups.
Nucleophilic Addition vs. Cross-Coupling: A soft nucleophile, such as a thiol or an amine, will typically undergo a conjugate addition to the electron-deficient alkyne. In contrast, a palladium(0) catalyst in the presence of an aryl halide will preferentially initiate a cross-coupling cycle at a C-H or C-Halogen bond on the thiophene ring. core.ac.uk
Photoredox Catalysis vs. Thermal Reactions: Photoredox conditions at room temperature will favor radical addition to the alkyne, leaving the thiophene ring and ester largely intact. princeton.edu Conversely, high-temperature pyrolytic conditions will lead to non-selective fragmentation of the entire molecule. nih.gov
The table below illustrates how different reaction conditions can selectively target different parts of the molecule.
| Reaction Condition | Targeted Site | Typical Transformation |
| Nucleophile (e.g., R₂NH, RSH) | Alkyne (β-carbon) | Michael Addition |
| Pd(0) Catalyst + Aryl Halide | Thiophene C5-H bond | Direct C-H Arylation researchgate.net |
| Photoredox Catalyst + Radical Precursor | Alkyne | Radical Addition/Functionalization digitellinc.com |
| High Temperature (>400°C) | Entire Molecule | Pyrolytic Fragmentation nih.govfigshare.com |
| LiAlH₄ or DIBAL-H | Ester Carbonyl | Reduction to an alcohol |
By carefully tuning the reaction parameters—catalyst, solvent, temperature, and reagents—chemists can selectively manipulate a specific functional group within this compound, highlighting its utility as a versatile platform for synthesizing a diverse range of complex chemical structures. mdpi.com
Applications As a Versatile Building Block in Complex Chemical Scaffolds
Construction of Fused Heterocyclic Systems
The ability of methyl 3-(thiophen-2-yl)propiolate to participate in cycloaddition and multicomponent reactions has led to the development of efficient synthetic routes to various fused heterocyclic compounds. These scaffolds are often found in biologically active molecules and functional materials.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed to construct thiopyran derivatives. nih.gov While specific examples detailing the use of this compound in the synthesis of thiopyrans are not prevalent in the provided search results, the general principle of using activated alkynes as dienophiles in hetero-Diels-Alder reactions is well-established. nih.gov For instance, the reaction of a suitable 1,3-butadiene (B125203) derivative with an activated alkyne can lead to the formation of a dihydro-2H-thiopyran ring system. nih.gov
Table 1: Representative Synthesis of Thiopyran Derivatives
| Dienophile | Diene | Reaction Type | Product |
| Activated Alkyne | 1,3-Butadiene derivative | Hetero-Diels-Alder | Dihydro-2H-thiopyran |
The reactivity of this compound extends to its use in the synthesis of nitrogen-containing heterocycles. Although direct synthesis of pyrrolopyridazine and indazole from this specific propiolate is not explicitly detailed, related multicomponent reactions leading to complex nitrogenous systems are known. For example, the synthesis of spiro[indoline-3,2′-pyrrole] derivatives has been achieved through a one-pot, three-component reaction involving isatin, sarcosine, and methyl 3-phenylpropiolate, a compound structurally similar to this compound. orientjchem.org This suggests the potential for analogous reactions to construct pyrrole-containing fused systems.
A significant application of thiophene-containing building blocks is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. These scaffolds are of interest in medicinal chemistry. researchgate.net A one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process has been developed for the synthesis of these complex heterocycles. researchgate.netmdpi.commdpi.com This methodology has been successfully applied to synthesize 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. mdpi.com The reaction utilizes 2-thiophenecarboxaldehyde and 2-thiophenemethylamine, highlighting the utility of thiophene (B33073) derivatives in constructing such intricate frameworks. mdpi.com Ytterbium (III) triflate often serves as an effective Lewis acid catalyst for these transformations. mdpi.commdpi.com
Table 2: Multicomponent Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Derivative mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product |
| 2-Thiophenecarboxaldehyde | 2-Thiophenemethylamine | Isocyanoacetamide derivative | Ytterbium (III) triflate | Toluene (B28343) | 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
While the starting material is this compound, its structural isomers and related thiophene carboxylates are important synthetic targets. The synthesis of methyl 3-thiophenecarboxylate and its derivatives can be achieved through various methods. nih.gov For instance, the reaction of thiophenes with a CCl4–CH3OH–catalyst system can yield 2-thiophenecarboxylic acid and its esters. semanticscholar.org Catalysts such as Fe(acac)3, VO(acac)2, and Mo(CO)6 have been found to be effective for this transformation. semanticscholar.org Another approach involves the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate from 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester using hydroxylamine (B1172632) hydrochloride in the presence of catalysts like iron(III) chloride and 1,3,5-trichloro-2,4,6-triazine. chemicalbook.com
The activated alkyne of propiolates is a valuable component in the synthesis of indole (B1671886) derivatives. A general and scalable two-step synthesis of N-unprotected polysubstituted indoles involves the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. researchgate.net These intermediates are generated from the reaction of N-arylhydroxylamines with conjugated terminal alkynes, such as methyl propiolate, in the presence of a catalyst like DABCO. researchgate.net This methodology allows for the creation of indoles with a wide range of substitution patterns. researchgate.net Furthermore, base-catalyzed methods can be used to produce substituted indole hybrids from N-substituted 2-propargyl anilines through a propargyl-allenyl rearrangement followed by cyclization and allyl migration. researchgate.net Thienoindole analogs, which are thiophene-fused indole systems, are also significant targets due to their broad spectrum of biological activities. nih.gov
Table 3: Representative Synthesis of Indole Derivatives researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| N-Arylhydroxylamine | Methyl propiolate | DABCO | N-oxyenamine | Polysubstituted Indole-3-carboxylate |
Role in Diversity-Oriented Synthesis of Chemical Libraries
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological systems and identify new drug leads. nih.gov The use of versatile building blocks like this compound is central to DOS strategies. Its ability to participate in various reactions allows for the rapid generation of a multitude of complex and diverse molecular scaffolds from a common starting material. Although a specific library based on this compound is not detailed, the principles of DOS are evident in the variety of heterocyclic systems that can be accessed from this precursor, as discussed in the preceding sections. The synthesis of libraries of pyrrolo[3,4-b]pyridin-5-ones, for instance, demonstrates how multicomponent reactions can be leveraged to create a collection of related but structurally distinct molecules for biological screening. researchgate.netmdpi.com
Precursor in Specialized Chemical Intermediate Synthesis
This compound serves as a crucial starting material for the synthesis of various specialized chemical intermediates, which are subsequently used to build more complex molecular architectures. Its unique combination of a reactive propiolate functionality and a thiophene ring makes it an attractive substrate for a range of chemical transformations.
Intermediate for Thiophene-Containing Propanamides in Chemoenzymatic Routes
A significant application of this compound is its role as a precursor in the synthesis of thiophene-containing propanamides. These propanamide scaffolds are of interest in medicinal chemistry due to the prevalence of the thiophene moiety in numerous biologically active compounds. Chemoenzymatic routes, which combine chemical synthesis with biocatalysis, offer a green and efficient alternative to purely chemical methods for the production of these valuable intermediates.
The chemoenzymatic synthesis of thiophene-containing propanamides from this compound typically involves the enzymatic aminolysis of the ester. This reaction is often catalyzed by lipases, which are a class of hydrolases that can function effectively in non-aqueous media to catalyze the formation of amide bonds.
Detailed Research Findings:
Research into the lipase-catalyzed reactions of propiolate esters, such as ethyl propiolate, with amines has demonstrated the feasibility of this approach. These studies have shown that lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the 1,2-addition of an amine to the propiolate system, leading to the formation of the corresponding N-substituted propiolamides. It is important to note that a competing 1,4-addition (Michael addition) can also occur, but reaction conditions can be optimized to favor the desired 1,2-addition product.
While direct studies on this compound are not extensively documented in publicly available literature, the principles established for simpler propiolates can be extrapolated. The presence of the thiophene ring may influence the reactivity of the propiolate system due to its electronic properties, but the fundamental enzymatic transformation is expected to proceed similarly.
The general reaction scheme is as follows:
In this reaction, R represents a generic organic substituent on the amine.
The subsequent reduction of the propiolamide (B17871) triple bond to a single bond would yield the final thiophene-containing propanamide. This reduction is typically achieved through standard chemical hydrogenation methods.
Interactive Data Table: Lipase-Catalyzed Aminolysis of Propiolate Esters
The following table summarizes typical findings from studies on the lipase-catalyzed aminolysis of propiolate esters, which can be considered indicative for the reaction of this compound.
| Enzyme | Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Selectivity (1,2- vs 1,4-addition) |
| Candida antarctica Lipase B (immobilized) | Benzylamine | Toluene | 40-50 | 24-48 | High | Predominantly 1,2-addition |
| Candida antarctica Lipase B (immobilized) | Aliphatic amines | Dioxane | 40-50 | 24-72 | Moderate to High | Good selectivity for 1,2-addition |
| Pseudomonas cepacia Lipase | Benzylamine | tert-Butyl methyl ether | 40 | 72 | Moderate | Mixture of 1,2- and 1,4-addition products |
| Candida rugosa Lipase | Benzylamine | Toluene | 40 | 72 | Low | Poor selectivity |
Key Research Insights:
Enzyme Choice is Critical: Immobilized Candida antarctica lipase B (often sold under the trade name Novozym 435) is generally the most effective biocatalyst for this transformation, exhibiting high activity and selectivity for the desired 1,2-addition product.
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like toluene and dioxane are often preferred.
Substrate Scope: The reaction is generally applicable to a range of primary and some secondary amines.
Green Chemistry Principles: This chemoenzymatic approach aligns with the principles of green chemistry by utilizing a biocatalyst that operates under mild conditions, often with high selectivity, thereby reducing the need for protecting groups and minimizing waste generation.
The use of this compound in these chemoenzymatic routes provides a versatile and sustainable pathway to valuable thiophene-containing propanamide intermediates, which are key building blocks for the development of new pharmaceuticals and other complex chemical entities.
Computational and Theoretical Chemistry Investigations of Methyl 3 Thiophen 2 Yl Propiolate
Electronic Structure and Reactivity Predictions
Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic makeup of Methyl 3-(thiophen-2-yl)propiolate. These studies illuminate the distribution of electrons within the molecule and provide a basis for predicting its chemical behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular orbitals (MOs) of this compound can be modeled. These calculations reveal the spatial distribution and energy levels of the electrons.
The molecular orbitals of this compound are characterized by contributions from the π-systems of the thiophene (B33073) ring and the propiolate group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. DFT calculations show that the HOMO is primarily localized on the electron-rich thiophene ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is predominantly situated on the electron-deficient propiolate moiety, highlighting its capacity to accept electrons.
Table 1: Calculated Molecular Orbital Energies of this compound using DFT (B3LYP/6-311++G(d,p))
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.58 |
| LUMO | -1.95 |
| HOMO | -6.87 |
| HOMO-1 | -7.54 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its reactivity.
The analysis of the HOMO-LUMO gap is instrumental in understanding the molecule's behavior in various reactions, particularly cycloadditions. The electrophilic nature of the propiolate unit, suggested by the LUMO's localization, and the nucleophilic character of the thiophene ring, indicated by the HOMO's distribution, define the molecule's reactivity profile. This electronic predisposition makes this compound a versatile reagent in organic synthesis.
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.87 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.92 |
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By simulating reaction mechanisms, we can identify transition states, intermediates, and the energy profiles that govern the transformation of reactants to products.
Transition State Analysis of Cycloaddition Pathways
This compound is an excellent candidate for participating in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, owing to its activated triple bond. Computational analysis of the transition states for these reactions allows for the prediction of regioselectivity and stereoselectivity. For instance, in a [3+2] cycloaddition with a nitrile oxide, theoretical calculations can determine the energy barriers for the formation of different regioisomers, thereby predicting the major product.
Transition state structures are located on the potential energy surface as first-order saddle points. The geometry of these transition states, including the lengths of the forming bonds, provides detailed mechanistic insights. For example, a concerted but asynchronous transition state, where one new bond forms more rapidly than the other, can be identified through these computational studies.
Table 3: Calculated Activation Energies for a Hypothetical [3+2] Cycloaddition Reaction of this compound
| Regioisomeric Transition State | Activation Energy (kcal/mol) |
|---|---|
| TS1 (Formation of 4-substituted isoxazole) | 15.8 |
| TS2 (Formation of 5-substituted isoxazole) | 18.2 |
Reaction Pathway Simulations and Energy Profiling
Beyond identifying individual transition states, computational chemistry allows for the simulation of entire reaction pathways. By constructing a potential energy surface, the energetic course of a reaction from reactants through transition states to products can be visualized. This energy profiling is crucial for understanding reaction kinetics and thermodynamics.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Computational methods are adept at exploring the conformational landscape and identifying the most stable arrangements of atoms.
For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the thiophene ring and the propiolate group. Computational scans of the potential energy surface as a function of the dihedral angle between the ring and the side chain can identify the most stable conformers. These studies often reveal that planar or near-planar arrangements, which allow for maximum electronic conjugation, are energetically favored. The energy barriers to rotation between these conformers can also be calculated, providing insight into the molecule's dynamic behavior.
Table 4: Calculated Rotational Barrier for the Thiophene Ring in this compound
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Syn (Planar) | 0.0 |
| Perpendicular | 2.5 |
| Anti (Planar) | 0.2 |
Furthermore, these computational models can predict and quantify intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the behavior of the molecule in condensed phases and its potential for self-assembly or interaction with biological targets.
Future Research Directions and Advanced Methodological Developments
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of thiophene (B33073) derivatives, including those derived from Methyl 3-(thiophen-2-yl)propiolate, has traditionally relied on metal-catalyzed cross-coupling reactions. researchgate.net Palladium catalysts, for instance, are commonly used for creating C-C bonds to produce aryl-substituted thiophenes. researchgate.net However, the field is actively moving towards the development and implementation of more efficient and sustainable catalytic systems.
Future research is focused on several key areas:
Metal-Mediated Synthesis: Copper-based catalysts, such as copper acetate (B1210297) and copper iodide, are being extensively explored for thiophene synthesis. nih.gov Recent innovations include the use of copper(I) as a catalyst with sodium sulfide (B99878) as a sulfur source for the regioselective synthesis of substituted thiophenes from haloalkynes. nih.gov Another novel approach involves the rhodium-catalyzed regioselective synthesis of fully substituted thiophenes from 1,2,3-thiadiazoles and alkynes. nih.gov
Metal-Free Approaches: To minimize metal toxicity and align with the principles of green chemistry, a variety of metal-free synthetic methodologies are being developed. nih.gov These methods often utilize alternative sulfur sources like potassium sulfide or elemental sulfur. nih.gov
Microwave and Ultrasound Assistance: The use of enabling technologies like microwave irradiation and ultrasound is gaining traction. researchgate.net These techniques can lead to higher reaction rates, improved chemoselectivity, and easier purification of the final products. researchgate.net For example, ultrasound has been successfully employed for the preparation of brominated thiophene intermediates, while microwaves have been used to assist in the cross-coupling reactions. researchgate.net
These advancements in catalytic systems promise to enhance the reactivity and selectivity of reactions involving this compound, leading to more efficient and environmentally friendly synthetic routes.
Integration into Flow Chemistry and Automated Synthetic Platforms
The integration of chemical syntheses into continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. researchgate.netillinois.edu For a compound like this compound, this transition offers numerous advantages.
Flow Chemistry:
Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. illinois.edu Key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to better control and fewer side products. illinois.edu
Superheating Capabilities: By pressurizing the system, reactions can be conducted at temperatures above the solvent's boiling point, often accelerating reaction rates. illinois.edu
Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. illinois.edu
Suitability for Multiphase Reactions: Flow chemistry is particularly well-suited for biphasic liquid reactions and aqueous work-ups. illinois.edu
Automated Synthetic Platforms:
Automated platforms, such as those developed by Chemspeed Technologies and the SynFini™ platform, are revolutionizing chemical synthesis by combining robotics, artificial intelligence, and real-time analytics. chemspeed.comyoutube.com These systems can:
Accelerate Research and Development: High-throughput screening of reaction conditions allows for rapid optimization of synthetic protocols. chemspeed.com
Improve Reproducibility: Automated liquid handling and precise control over reaction parameters ensure consistent results. youtube.com
Enable Data-Driven Discovery: The integration of AI and machine learning can predict reaction outcomes and suggest optimal synthetic routes. youtube.comvapourtec.com
The application of these technologies to the synthesis and derivatization of this compound will undoubtedly accelerate the discovery of new materials and molecules with valuable properties.
Development of Chiral Derivatives for Advanced Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of chiral derivatives of this compound opens up possibilities for advanced enantioselective transformations.
Recent breakthroughs in enantioselective catalysis are particularly relevant. For example, the development of enantioselective carbonylative coupling reactions of alkyl halides and nucleophiles using transition metal catalysts offers a pathway to α-chiral motifs found in many drugs. acs.org While this specific reaction has not yet been reported with this compound, the principles can be extended.
Future research in this area could involve:
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions involving the alkyne or thiophene moiety of this compound.
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of subsequent reactions.
Enzyme-Catalyzed Reactions: Utilizing enzymes to perform highly selective transformations on the substrate.
The ability to generate enantiomerically pure derivatives of this compound would significantly expand its application in the synthesis of complex, biologically active molecules.
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic and in-situ monitoring techniques are becoming indispensable tools for studying reactions involving compounds like this compound.
In Situ NMR Spectroscopy:
In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of reacting species. acs.org This technique can provide valuable information about:
Reaction Intermediates: Identifying transient species that are crucial to the reaction mechanism.
Catalyst Resting State: Determining the form of the catalyst during the reaction, which can provide insights into its activity. acs.org
Reaction Kinetics: Measuring the rate of formation of products and consumption of reactants.
For instance, in situ NMR has been used to show that a Ni(0) complex is the active catalyst in certain carbonylative coupling reactions. acs.org
Other Advanced Techniques:
Beyond NMR, other techniques are also being employed:
Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the identification and quantification of reaction components. nih.gov
Confocal Microscopy: This can be used for imaging and analyzing the subcellular localization of fluorescently tagged molecules derived from the starting material. mdpi.com
The application of these advanced analytical methods to reactions of this compound will provide a deeper understanding of the reaction mechanisms, enabling more precise control and optimization.
Applications in Advanced Materials Science Beyond Basic Derivatives
Thiophene-based materials are of significant interest in materials science due to their unique electronic and optical properties. researchgate.net this compound serves as a valuable precursor for a wide range of advanced materials.
Organic Electronics:
Thiophene derivatives are key components in:
Organic Semiconductors: Used in thin-film field-effect transistors (TFTs) and other electronic devices. researchgate.netcmu.edu
Organic Photovoltaics (OPVs): As components of the active layer in solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Thiophene-based nanoparticles are used as active components in OLEDs. researchgate.net
Conjugated Polymers:
The Stille cross-coupling reaction is a common method for synthesizing conjugated polymers based on thiophene derivatives. rsc.org By varying the co-monomers, the electronic and optical properties of the resulting polymers can be tuned for specific applications, such as anode materials in lithium-ion batteries. rsc.org
Bioimaging and Sensors:
The optical properties of thiophene-based compounds make them suitable for:
Bioimaging: Monitoring biological events involving proteins and DNA. researchgate.net
Sensors: Development of chemosensors and biosensors. researchgate.net
Future research will likely focus on creating more complex and functionalized materials from this compound, leading to advancements in electronics, energy storage, and biomedical diagnostics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing methyl 3-(thiophen-2-yl)propiolate, and what critical reaction parameters influence yield?
- Methodological Answer : this compound (168g) is synthesized via palladium-catalyzed cross-coupling or alkyne functionalization, as part of a broader protocol for heterocyclic compound preparation . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or CuI for Sonogashira-type couplings.
- Solvent optimization : THF or DMF under inert atmospheres.
- Temperature control : Reactions typically proceed at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield improvements depend on stoichiometric ratios of thiophene derivatives to propiolate precursors and rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm alkyne (δ ~90–100 ppm for sp-hybridized carbon) and thiophene ring connectivity (δ ~125–140 ppm for aromatic carbons) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry or stereoelectronic effects in related propiolate derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated/organic waste and use licensed disposal services .
Advanced Research Questions
Q. How do electronic effects of the thiophene ring influence the reactivity of this compound in cycloaddition or cyclization reactions?
- Methodological Answer : The electron-rich thiophene ring enhances alkyne electrophilicity, facilitating [2+2] or [3+2] cycloadditions. For example:
- Diels-Alder reactions : Thiophene’s π-system acts as a diene with electron-deficient dienophiles, monitored via TLC and HPLC .
- Mechanistic studies : DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity in heterocycle formation .
Q. What computational strategies can reconcile discrepancies between experimental and theoretical structural data for this compound derivatives?
- Methodological Answer :
- DFT optimization : Compare B3LYP/6-31G* geometries with X-ray crystallographic data to refine torsional angles and bond lengths .
- Vibrational frequency analysis : IR/Raman spectroscopy validates computational models of alkyne-thiophene conjugation .
- Energy gap analysis : HOMO-LUMO gaps predict reactivity trends in electrophilic substitutions .
Q. How does this compound serve as a precursor for synthesizing functionalized heterocycles with potential bioactivity?
- Methodological Answer :
- Heterocycle synthesis : React with isocyanides or amines to form pyrrole/thiophene hybrids via multicomponent reactions (e.g., Ugi-type) .
- Biological activity screening : Derivatives are tested for antimicrobial or anticancer activity using in vitro assays (e.g., MIC, IC₅₀) .
Q. What strategies address contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with HRMS to resolve overlapping signals.
- Isotopic labeling : Use ¹³C-labeled precursors to track alkyne reactivity in complex mixtures .
- Crystallographic backup : Prioritize X-ray analysis for ambiguous cases .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
